molecular formula C22H27N3O4 B237175 1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Katalognummer B237175
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: ZRGIOAIGPSSCOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors. CPP-115 has been found to have a variety of potential applications in scientific research, including the study of GABAergic neurotransmission, the treatment of addiction, and the treatment of epilepsy.

Wirkmechanismus

The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase. GABA aminotransferase is an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been found to have a variety of biochemical and physiological effects. One of the primary effects is an increase in the levels of GABA in the brain. This can result in a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of CPP-115 for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively increase the levels of GABA in the brain without affecting other neurotransmitters. However, one limitation of CPP-115 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of epilepsy. Studies have shown that CPP-115 may be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have potential as a treatment for humans.
Another area of interest is the potential use of CPP-115 in the treatment of anxiety disorders. Studies have shown that CPP-115 may have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders in humans.
Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors that may have even greater therapeutic potential than CPP-115. Research in this area may lead to the development of new and more effective treatments for a variety of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of CPP-115 involves several steps, including the reaction of 4-(2-bromoethyl)phenol with 2-(pyrrolidin-1-ylcarbonyl)benzoic acid to form 4-[[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl]phenol. This compound is then reacted with cyclopropanecarbonyl chloride to form the final product, 1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been investigated for its potential use in a variety of scientific research applications. One of the primary areas of interest has been in the study of GABAergic neurotransmission. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 has been found to increase the levels of GABA in the brain, which may have a variety of therapeutic effects.
In addition to its potential use in the study of GABAergic neurotransmission, CPP-115 has also been investigated for its potential use in the treatment of addiction. Studies have shown that CPP-115 may be effective in reducing drug-seeking behavior in animal models of addiction. This suggests that CPP-115 may have potential as a treatment for addiction in humans.

Eigenschaften

Produktname

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Molekularformel

C22H27N3O4

Molekulargewicht

397.5 g/mol

IUPAC-Name

methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-4-29-18-8-5-16(6-9-18)21(26)23-19-15-17(22(27)28-3)7-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)

InChI-Schlüssel

ZRGIOAIGPSSCOW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.